Amoscanate

Description

structure; RN given refers to parent cpd

Propriétés

IUPAC Name |

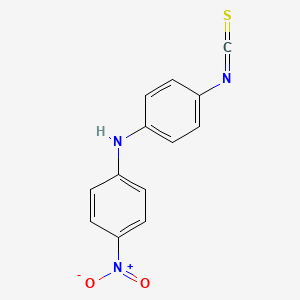

4-isothiocyanato-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVNAGXPRSYHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180946 | |

| Record name | Amoscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-53-0 | |

| Record name | Amoscanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26328-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoscanate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoscanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSCANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0MK46CVRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Amoscanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, also known by its developmental codes C 9333-Go and CGP 4540, is a potent anthelmintic agent belonging to the aryl isothiocyanate class of compounds. This document provides a comprehensive overview of the discovery and synthesis of this compound, intended for professionals in the fields of medicinal chemistry, parasitology, and drug development. It details the historical context of its development by Ciba-Geigy, outlines a plausible synthesis pathway based on available literature, and presents key quantitative data on its biological activity. Furthermore, this guide includes detailed experimental protocols for the synthesis and relevant biological assays to facilitate further research and development in this area.

Discovery and Historical Context

This compound, chemically known as 4-isothiocyanato-4'-nitrodiphenylamine, was developed by the Swiss pharmaceutical company Ciba-Geigy (now Novartis) in the mid-1970s. The discovery emerged from a dedicated anthelmintic screening program aimed at identifying novel chemical entities with broad-spectrum activity against parasitic helminths.

The initial development and investigation of this compound are documented in a French patent, FR2284593B1 , filed by Ciba-Geigy AG on September 15, 1975. This patent, titled "Procédé de préparation de dérivés de la diphénylamine" (Process for the preparation of diphenylamine derivatives), laid the groundwork for the chemical synthesis and protection of the intellectual property surrounding this class of compounds.

Subsequent research highlighted this compound's high efficacy against a range of debilitating human and animal parasites, including hookworms (Ancylostoma duodenale, Necator americanus), schistosomes (Schistosoma spp.), and filarial worms. Its potent activity at low dosages made it a promising candidate for mass drug administration programs in endemic regions. However, despite its promising anthelmintic profile, concerns regarding potential hepatotoxicity at higher doses in preclinical animal models ultimately hindered its progression to widespread clinical use in humans.

Synthesis Pathway

The synthesis of this compound, 4-isothiocyanato-4'-nitrodiphenylamine, can be achieved through a multi-step process starting from readily available chemical precursors. The most plausible and widely described method involves the formation of the diphenylamine backbone followed by the introduction of the isothiocyanate functional group.

A common synthetic strategy involves the reaction of a primary aromatic amine with a suitable reagent to introduce the isothiocyanate group. One established method is the reaction of the corresponding amine with thiophosgene (CSCl₂) or a less toxic equivalent like carbon disulfide (CS₂) in the presence of a coupling agent.

The logical workflow for the synthesis of this compound can be visualized as follows:

Experimental Protocol: Synthesis of 4-Isothiocyanato-4'-nitrodiphenylamine

Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of aryl isothiocyanates and should be adapted and optimized under appropriate laboratory safety conditions by qualified personnel.

Step 1: Synthesis of 4-Amino-4'-nitrodiphenylamine (Precursor)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 4-fluoronitrobenzene (1 equivalent) and p-phenylenediamine (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2 equivalents), to the mixture. Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water, and then with a cold, low-polarity organic solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials. The crude 4-amino-4'-nitrodiphenylamine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (4-Isothiocyanato-4'-nitrodiphenylamine)

-

Reaction Setup: In a well-ventilated fume hood, dissolve the synthesized 4-amino-4'-nitrodiphenylamine (1 equivalent) in a suitable inert organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Thiocarbonylation: Cool the solution in an ice bath. To this solution, add thiophosgene (1.1 equivalents) dropwise with vigorous stirring. Alternatively, a less hazardous method involves the use of carbon disulfide (excess) and a base like triethylamine or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the isothiocyanate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound from preclinical and clinical studies.

Table 1: Anthelmintic Efficacy of this compound in Animal Models

| Parasite Species | Host Animal | Dosage | Efficacy (% Worm Burden Reduction) | Reference |

| Necator americanus | Hamster | 30-60 mg/kg (single oral dose) | 94-99% | [1] |

| Nematospiroides dubius | Mouse | 200 mg/kg (single oral dose) | 100% | [1] |

| Hymenolepis nana | Mouse | 50 mg/kg (single oral dose) | 100% | [1] |

| Syphacia obvelata | Mouse | 12.6 mg/kg (single oral dose) | 100% | [1] |

| Ancylostoma caninum | Dog | 25 mg/kg (single oral dose) | 100% (fecal egg reduction) | [1] |

| Strongyloides fulleborni | Rhesus Monkey | 60 mg/kg (thrice at 12-hr intervals) | 100% |

Table 2: Phase I Clinical Trial Data in Healthy Male Volunteers

| Dosage | Number of Subjects | Key Findings | Reference |

| 3.5 mg/kg | 4 | Mild, reversible hepatotoxicity in 3 subjects. | |

| 1 mg/kg | 12 | No statistically significant evidence of hepatotoxicity. |

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but studies have pointed towards the inhibition of essential parasite enzymes. A key proposed target is the aminoacyl-tRNA synthetase family of enzymes.

The logical pathway for the proposed mechanism of action is as follows:

Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

-

Enzyme Preparation: Isolate and purify the target aminoacyl-tRNA synthetase from the parasite of interest using standard biochemical techniques (e.g., chromatography).

-

Assay Reaction: The assay measures the ATP-PPi exchange reaction catalyzed by the enzyme. The reaction mixture should contain:

-

Purified enzyme

-

The specific amino acid substrate

-

ATP

-

³²P-labeled pyrophosphate (PPi)

-

A suitable buffer system (e.g., Tris-HCl with MgCl₂)

-

Varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.

-

Termination and Measurement: Stop the reaction by adding a quenching agent (e.g., perchloric acid). The amount of [³²P]ATP formed is measured by a suitable method, such as charcoal binding and scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound remains a significant molecule in the history of anthelmintic drug discovery. Its potent and broad-spectrum activity, coupled with a well-defined chemical structure, provides a valuable scaffold for the design of new and improved antiparasitic agents. While its clinical development was halted, the information gathered from its synthesis and biological evaluation continues to be a valuable resource for researchers in the field. This technical guide serves as a comprehensive repository of this knowledge, with the aim of inspiring and facilitating future research endeavors to combat parasitic diseases.

References

Amoscanate: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, also known as 4-isothiocyanato-4'-nitrodiphenylamine, is an experimental anthelmintic agent that has demonstrated significant efficacy against a broad spectrum of helminths, including major schistosome species and hookworms, in animal models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data in structured tables, outlines available information on experimental protocols, and visualizes the proposed mechanism of action. While this compound showed promise in preclinical studies, its development was hampered by observations of toxicity at higher doses. This guide aims to consolidate the existing knowledge to inform future research and development efforts in the field of anthelmintics.

Chemical Structure and Identification

This compound is an aryl isothiocyanate derivative with a diphenylamine core structure. The molecule is characterized by an isothiocyanate group (-N=C=S) on one phenyl ring and a nitro group (-NO2) on the other.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-isothiocyanato-N-(4-nitrophenyl)aniline |

| CAS Number | 26328-53-0 |

| Molecular Formula | C₁₃H₉N₃O₂S |

| Molecular Weight | 271.29 g/mol |

| SMILES | O=N(=O)c1ccc(Nc2ccc(cc2)N=C=S)cc1 |

| InChI | InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H |

| Synonyms | Nithiocyamine, C 9333-Go, CGP 4540 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and disposition in biological systems. It is a solid, orange-yellow crystalline powder that is odorless and tasteless.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 196-198 °C | [1] |

| Solubility | Insoluble in water; slightly soluble in acetone, chloroform, benzene, and ethanol. | [1] |

| pKa (predicted) | -3.50 ± 0.40 | [1] |

Pharmacological Properties

Anthelmintic Activity

This compound has demonstrated potent anthelmintic activity against a wide range of parasitic worms in various animal models.

Table 3: Summary of In Vivo Anthelmintic Efficacy of this compound

| Animal Model | Parasite | Dose | Efficacy | Reference |

| Hamsters | Necator americanus | 25 mg/kg (single oral dose) | 100% worm expulsion in patent infection | [1][2] |

| Hamsters | Necator americanus | 30-60 mg/kg (single oral dose) | 94-99% elimination in non-patent infection | |

| Mice | Nematospiroides dubius | 200 mg/kg (single oral dose) | 100% eradication | |

| Mice | Syphacia obvelata | 12.6 mg/kg | Worm expulsion | |

| Mice | Hymenolepis nana | 50 mg/kg | Worm expulsion | |

| Dogs | Hookworm and ascarids | 25 mg/kg | 100% and 99% fecal egg reduction, respectively | |

| Rhesus Monkeys | Strongyloides fulleborni & Oesophagostomum apiostumum | 60 mg/kg (thrice at 12-hour intervals) | 100% efficacy | |

| Capuchin & Rhesus Monkeys | Schistosoma japonicum, S. mansoni, S. haematobium | 20-35 mg/kg (single oral dose) | Marked reduction in egg counts and worm burdens | |

| Mice | Schistosoma mansoni | 0.1% w/v in methanol (topical) | >90% protection |

Mechanism of Action

The precise molecular mechanism of this compound's anthelmintic activity is not fully elucidated but is believed to involve two primary pathways:

-

Uncoupling of Oxidative Phosphorylation: this compound can disrupt the proton gradient across the inner mitochondrial membrane, uncoupling electron transport from ATP synthesis. This leads to a depletion of cellular energy stores, ultimately causing paralysis and death of the parasite.

-

Inhibition of Aminoacyl-tRNA Synthetases: There is evidence to suggest that this compound and its derivatives can inhibit essential enzymes involved in protein synthesis, such as leucyl- and isoleucyl-tRNA synthetases. This would disrupt protein production, leading to parasite death.

Caption: Proposed dual mechanism of action of this compound.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data for this compound is available from preclinical and early clinical studies. The compound is administered orally.

Table 4: Summary of Available Pharmacokinetic and Dosing Information

| Species | Study Type | Dose | Observations | Reference |

| Rats | Toxicity Study | 25, 125, 500 mg/kg (single or repeated oral doses) | Brain lesions observed after at least 3 consecutive doses of 125 or 500 mg/kg. | |

| Monkeys | Efficacy Study | 10-75 mg/kg (single oral doses) | No major organ toxicity observed at 75 mg/kg. | |

| Humans | Phase I Clinical Trial | 1 mg/kg (single oral dose) | Generally well-tolerated. | |

| Humans | Phase I Clinical Trial | 3.5 mg/kg (single oral dose) | Mild, reversible hepatotoxicity observed in 3 of 4 volunteers. |

Toxicology

While showing promise as an anthelmintic, the development of this compound was hindered by its toxicological profile, particularly at higher doses.

Table 5: Summary of Toxicological Findings

| Species | Study Type | Dose | Key Findings | Reference |

| Rats | Neuropathology Study | High oral doses | Lesions in the brain, particularly necrosis of the neuropil of the medial striatum adjacent to the lateral ventricles. | |

| Rats | Toxicity Study | ≥ 125 mg/kg (3 consecutive oral doses) | Necrosis of the ependyma of the lateral ventricles. | |

| Humans | Phase I Clinical Trial | 3.5 mg/kg (single oral dose) | Mild, reversible hepatotoxicity. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the publicly accessible literature. The following provides a general overview of the methodologies that would have been employed based on the study descriptions.

In Vivo Anthelmintic Efficacy (General Protocol)

A standardized experimental workflow for testing the in vivo efficacy of an anthelmintic agent like this compound would typically involve the following steps.

Caption: Generalized workflow for in vivo anthelmintic efficacy testing.

Acute Oral Toxicity Study (General Protocol Outline)

Acute toxicity studies in rodents are generally conducted following standardized guidelines (e.g., OECD Test Guideline 407). A typical protocol would include:

-

Animal Selection: Healthy, young adult rodents of a single strain are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a controlled environment and allowed to acclimatize.

-

Dose Formulation: this compound is suspended in a suitable vehicle (e.g., an oily suspension).

-

Dose Administration: A single oral dose is administered to each animal via gavage. Multiple dose groups with escalating concentrations are used.

-

Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals.

-

Necropsy: At the end of the observation period (typically 14 days), all surviving animals are euthanized and a gross necropsy is performed.

-

Histopathology: Organs and tissues are collected, preserved, and examined microscopically for pathological changes.

-

Data Analysis: The dose-response relationship is evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.

Conclusion

This compound is a potent anthelmintic agent with a well-defined chemical structure and a broad spectrum of activity in preclinical models. Its development was ultimately halted due to a narrow therapeutic window, with toxicity being a significant concern at higher doses. This technical guide consolidates the available scientific information on this compound, highlighting both its therapeutic potential and its limitations. The data presented herein may be valuable for researchers working on the development of new anthelmintic drugs, potentially informing the design of new compounds with improved safety profiles or providing a basis for re-evaluating this compound in different formulations or therapeutic contexts. Further research to fully elucidate its pharmacokinetic profile and the specific molecular interactions underlying its mechanism of action and toxicity could provide valuable insights for the field of antiparasitic drug discovery.

References

Spectroscopic and Mechanistic Analysis of Amoscanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is an anthelmintic agent with potent activity against a broad spectrum of helminths, including human schistosomes and hookworms.[1] Despite its efficacy, its development has been hampered by toxicity concerns. A thorough understanding of its physicochemical properties, mechanism of action, and metabolic fate is crucial for the development of safer and more effective analogs. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, details its proposed mechanisms of action through signaling pathway diagrams, and outlines its potential metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available spectroscopic datasets for this compound are limited, this section compiles the available data and provides a template for the full characterization of the molecule.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₃H₉N₃O₂S | [2] |

| Molecular Weight | 271.29 g/mol | [2] |

| Melting Point | 204-206 °C | [1] |

| Appearance | Yellow crystalline powder | N/A |

| Solubility | Insoluble in water; very soluble in alcohol, acetic acid. | [3] (for 4-nitrodiphenylamine) |

Elemental Analysis

| Element | Theoretical % |

| Carbon (C) | 57.55 |

| Hydrogen (H) | 3.34 |

| Nitrogen (N) | 15.49 |

| Oxygen (O) | 11.79 |

| Sulfur (S) | 11.82 |

(Data derived from molecular formula)

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These protocols are based on standard analytical techniques and can be adapted for specific instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm. Use the solvent as a blank for baseline correction.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data:

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Data Not Available | Data Not Available | Data Not Available |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks for the functional groups present in this compound.

Expected Characteristic IR Absorption Peaks:

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak, sharp |

| Isothiocyanate (-N=C=S) Stretch | 2000 - 2275 | Strong, sharp, characteristic |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak, multiple bands |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration for all signals.

Predicted ¹H NMR Spectral Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |

| Amine Proton (N-H) | 9.0 - 10.0 | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Isothiocyanate Carbon (-N=C=S) | 125 - 140 (often broad) |

Note: The isothiocyanate carbon signal can be broad and difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characterize the fragmentation pattern.

Expected Mass Spectrometry Data:

| Ion | m/z |

| [M] | 271.04 |

| [M+H]⁺ | 272.05 |

| [M-H]⁻ | 270.03 |

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to involve cleavage of the C-N bond between the two aromatic rings and fragmentation of the isothiocyanate and nitro groups.

Proposed Mechanisms of Action

The anthelmintic activity of this compound is believed to be multifactorial. Two primary mechanisms have been proposed: the inhibition of aminoacyl-tRNA synthetases and the inhibition of cyclic AMP phosphodiesterases.

Inhibition of Aminoacyl-tRNA Synthetase

This compound and its derivatives have been shown to inhibit aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis in the parasite. This inhibition is proposed to be competitive with respect to ATP.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Amoscanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, an experimental anthelmintic agent, has demonstrated significant efficacy against a broad spectrum of helminths, particularly schistosomes and hookworms. Its mechanism of action, while not definitively established, is believed to be multi-faceted, targeting several key parasite-specific metabolic and signaling pathways. This technical guide synthesizes the current understanding of this compound's mode of action, focusing on three primary proposed mechanisms: the uncoupling of oxidative phosphorylation, the inhibition of aminoacyl-tRNA synthetases, and the inhibition of cyclic AMP (cAMP) phosphodiesterases. This document provides a detailed overview of the biochemical basis of these mechanisms, a compilation of the available quantitative data, comprehensive experimental protocols for assessing these activities, and visual representations of the key pathways and experimental workflows.

Introduction to this compound

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an aryl isothiocyanate compound that was developed as a promising anthelmintic drug.[1] While its clinical development was halted due to findings of hepatotoxicity at higher doses in animal studies, its potent activity against parasites has made it a subject of continued research interest.[1][2] Understanding the molecular targets of this compound can provide valuable insights for the development of new, more selective, and less toxic anthelmintic therapies.

Proposed Mechanisms of Action

The anthelmintic effect of this compound is likely the result of its interaction with multiple biological targets within the parasite. The following sections detail the three most prominently proposed mechanisms of action.

Uncoupling of Oxidative Phosphorylation

One of the proposed mechanisms for this compound's toxicity to parasites is the uncoupling of oxidative phosphorylation. This process disrupts the mitochondrial proton gradient necessary for ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.

Currently, there is a lack of specific quantitative data for the uncoupling activity of this compound itself. However, the isothiocyanate functional group is known to be associated with compounds that can act as protonophores, dissipating the mitochondrial membrane potential.

This protocol is based on standard methods for evaluating the effect of compounds on mitochondrial respiration and membrane potential.

Objective: To determine if this compound uncouples oxidative phosphorylation in isolated parasite mitochondria.

Materials:

-

Isolated parasite mitochondria

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 3 mM HEPES, pH 7.2)

-

Respiratory substrates (e.g., succinate, pyruvate, malate)

-

ADP (Adenosine diphosphate)

-

This compound stock solution (in DMSO)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a known uncoupler, as a positive control)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1 or TMRM)

-

Fluorometer or fluorescence microscope

Procedure:

-

Oxygen Consumption Measurement:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add isolated mitochondria to the respiration buffer in the respirometer chamber.

-

Add a respiratory substrate (e.g., succinate) to initiate basal respiration (State 2).

-

Add a limiting amount of ADP to induce active respiration (State 3).

-

Once the ADP is phosphorylated to ATP, respiration will return to a slower rate (State 4).

-

Add a vehicle control (DMSO) and monitor the respiration rate.

-

In a separate experiment, add increasing concentrations of this compound and monitor the oxygen consumption rate. An uncoupler will cause a dose-dependent increase in the State 4 respiration rate.

-

As a positive control, add FCCP to observe maximal uncoupled respiration.

-

To confirm the effect is due to uncoupling, add oligomycin to inhibit ATP synthase. In the presence of an uncoupler, respiration will continue even after the addition of oligomycin.

-

-

Mitochondrial Membrane Potential Measurement:

-

Incubate isolated mitochondria with a membrane potential-sensitive dye (e.g., JC-1).

-

Measure the baseline fluorescence using a fluorometer or visualize under a fluorescence microscope.

-

Add the vehicle control (DMSO) and measure any change in fluorescence.

-

In separate incubations, add increasing concentrations of this compound and monitor the change in fluorescence. A decrease in the dye's fluorescence signal (or a shift from red to green fluorescence for JC-1) indicates mitochondrial membrane depolarization, consistent with uncoupling.

-

Use FCCP as a positive control for depolarization.

-

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Inhibition of Aminoacyl-tRNA Synthetases

A more specific target for this compound and its derivatives appears to be the inhibition of aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis. By blocking the charging of tRNAs with their cognate amino acids, these compounds can effectively halt protein production in the parasite.

| Compound | Enzyme Target | Organism | Inhibition Constant (Ki) | Type of Inhibition |

| CGP 8065 (this compound derivative) | Leucyl-tRNA synthetase | Ascaris suum | 34 µM | Competitive with ATP |

| CGP 8065 (this compound derivative) | Isoleucyl-tRNA synthetase | Ascaris suum | 8 µM | Competitive with ATP |

Data extracted from a study on an this compound derivative.[3]

This protocol is based on the measurement of ATP-PPi exchange, a key step in the aminoacylation reaction.

Objective: To determine the inhibitory effect of this compound on a specific aminoacyl-tRNA synthetase.

Materials:

-

Purified recombinant aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA synthetase)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT)

-

Cognate amino acid (e.g., Leucine)

-

ATP

-

[³²P]Pyrophosphate (PPi)

-

Activated charcoal

-

This compound stock solution (in DMSO)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cognate amino acid, ATP, and [³²P]PPi.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified aminoacyl-tRNA synthetase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period within the linear range of the reaction.

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal will bind the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity of the supernatant (containing unincorporated [³²P]PPi) using a scintillation counter.

-

A decrease in the formation of [³²P]ATP in the presence of this compound indicates inhibition of the enzyme.

-

To determine the type of inhibition, perform kinetic studies by varying the concentration of one substrate (e.g., ATP) while keeping the others constant, in the presence and absence of the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

References

Investigating the Anthelmintic Spectrum of Amoscanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoscanate (4-isothiocyanato-4'-nitrodiphenylamine) is a broad-spectrum anthelmintic agent that has demonstrated significant efficacy against a wide range of helminth parasites in preclinical studies. This technical guide provides an in-depth overview of the anthelmintic spectrum of this compound, compiling quantitative data from key efficacy studies, detailing relevant experimental protocols, and visualizing its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anthelmintic therapies.

Anthelmintic Efficacy of this compound

This compound has been evaluated against numerous nematode and cestode species in various animal models. The following tables summarize the quantitative data from these efficacy studies, showcasing its potency across different parasites and hosts.

Table 1: Efficacy of this compound Against Intestinal Helminths in Rodents

| Helminth Species | Host Animal | This compound Dose | Efficacy | Reference |

| Necator americanus (non-patent) | Hamster | 30-60 mg/kg (single oral) | 94-99% worm reduction | [1][2] |

| Necator americanus (patent) | Hamster | 25 mg/kg (single oral) | 100% worm expulsion | [1][2] |

| Necator americanus | Hamster | 0.01% in feed for 5 days | 88-94% worm burden reduction | [1] |

| Nematospiroides dubius | Mouse | 200 mg/kg (single oral) | 100% eradication | |

| Hymenolepis nana | Mouse | 50 mg/kg (single oral) | Worms expelled | |

| Syphacia obvelata | Mouse | 12.6 mg/kg (single oral) | Worms expelled |

Table 2: Efficacy of this compound Against Helminths in Larger Animals

| Helminth Species | Host Animal | This compound Dose | Efficacy | Reference |

| Hookworm | Dog | 25 mg/kg (single oral) | 100% fecal egg reduction | |

| Ascarids | Dog | 25 mg/kg (single oral) | 99% fecal egg reduction | |

| Ancylostoma caninum & A. ceylanicum | Dog | 3 x 2.5 mg/kg (4-hour intervals) | Similar to single 25 mg/kg dose | |

| Strongyloides fuelleborni | Rhesus Monkey | 60 mg/kg (thrice at 12-hour intervals) | 100% efficacy | |

| Oesophagostomum apiostomum | Rhesus Monkey | 60 mg/kg (thrice at 12-hour intervals) | 100% efficacy |

Table 3: Efficacy of this compound Against Schistosomes

| Helminth Species | Host Animal | This compound Dose | Efficacy | Reference |

| Schistosoma japonicum | Cebus apella Monkey | 25 mg/kg (subsequent oral dose) | Marked reduction in egg counts and worm burdens | |

| Schistosoma mansoni | Cebus apella Monkey | 25 mg/kg (subsequent oral dose) | Marked reduction in egg counts and worm burdens | |

| Schistosoma haematobium | Cebus apella Monkey | 25 mg/kg (single oral dose) | Markedly reduced egg counts and worm burdens | |

| Schistosoma japonicum | Macaca mulatta Monkey | 20 mg/kg (single oral dose) | Comparable to efficacy in Cebus apella | |

| Schistosoma mansoni | Macaca mulatta Monkey | 35 mg/kg (single oral dose) | Comparable to efficacy in Cebus apella | |

| Schistosoma mansoni | Mouse | 0.1% w/v topical solution | >90% protection against mature infection |

Experimental Protocols

This section outlines the generalized methodologies for the key experiments cited in this guide. It is important to note that these are representative protocols and specific parameters may have varied between individual studies.

Animal Models and Parasite Infection

-

Hamsters (Mesocricetus auratus) with Necator americanus : Neonatal hamsters (1-3 days old) are highly susceptible to N. americanus infection. For experimental infections, third-stage larvae (L3) are administered percutaneously. A typical infectious dose is around 70 L3 per animal. Patent infections, characterized by the presence of eggs in feces, are generally established within six weeks.

-

Mice with Nematospiroides dubius : Mice are infected orally with infective L3 larvae of N. dubius. The parasite establishes a chronic infection in the small intestine.

-

Mice with Hymenolepis nana : Infection is induced by oral administration of H. nana eggs. The parasite has a direct life cycle, and adult worms develop in the small intestine.

-

Dogs with Ancylostoma caninum and Ascarids : Naturally infected dogs are often used for efficacy studies. Alternatively, experimental infections can be established by oral administration of infective eggs or larvae.

-

Rhesus Monkeys (Macaca mulatta) with Strongyloides fuelleborni and Oesophagostomum apiostomum : Studies in non-human primates often utilize naturally infected animals due to the complexity of establishing experimental infections with these parasites.

-

Monkeys (Cebus apella and Macaca mulatta) with Schistosoma spp. : Infection is established by percutaneous exposure to a known number of cercariae.

-

Mice with Schistosoma mansoni : Mice are infected via tail immersion in a suspension of S. mansoni cercariae.

This compound Formulation and Administration

For oral administration in many preclinical studies, this compound was prepared as a 5% aqueous suspension of 2-µm particles. This formulation enhances the bioavailability of the compound. The suspension is typically administered via oral gavage. For incorporation into feed, the micronized drug is mixed with the standard animal chow at the specified concentration.

Assessment of Anthelmintic Efficacy

The FECRT is a common method to assess the efficacy of an anthelmintic against egg-laying adult worms.

-

Principle : The number of parasite eggs per gram (EPG) of feces is determined before and after treatment. The percentage reduction in EPG is then calculated.

-

Procedure :

-

Collect individual fecal samples from each animal before treatment (Day 0).

-

Administer this compound at the specified dose.

-

Collect post-treatment fecal samples at a predetermined time point (e.g., 7, 14, or 21 days post-treatment).

-

Perform fecal egg counts on both pre- and post-treatment samples using a standardized technique such as the McMaster method.

-

Calculate the percentage reduction in fecal egg count for each animal or for the group.

-

This method provides a direct measure of the number of worms present in an animal.

-

Principle : Following a defined period after treatment, animals are euthanized, and the gastrointestinal tract or other relevant organs are examined for the presence of helminths.

-

Procedure :

-

At the end of the experimental period, euthanize the animals.

-

Carefully dissect the gastrointestinal tract (or other target organs) and divide it into relevant sections (e.g., stomach, small intestine, large intestine).

-

Open each section longitudinally and wash the contents into a collection vessel.

-

The intestinal wall is also carefully examined for any attached or embedded worms.

-

The collected contents are sieved and examined under a dissecting microscope to recover all worms.

-

The recovered worms are counted and, if necessary, identified by species.

-

The worm burden of the treated group is compared to that of an untreated control group to calculate the percentage reduction.

-

Mechanism of Action: Signaling Pathway

This compound and its derivatives have been identified as potent, non-competitive inhibitors of cyclic AMP (cAMP) phosphodiesterases in schistosomal and filarial worms. This inhibition leads to an accumulation of intracellular cAMP, which is a critical second messenger in many cellular processes. The sustained high levels of cAMP are proposed to disrupt the regulation of key metabolic pathways, such as glycogen metabolism, which are controlled by cAMP-dependent protein kinases. This disruption of cellular homeostasis is a key component of this compound's anthelmintic effect.

References

Pharmacokinetics of Amoscanate in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoscanate, an isothiocyanate derivative, has demonstrated significant anthelmintic properties in various preclinical studies. Understanding its pharmacokinetic profile is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in animal models. However, it is important to note that publicly available literature lacks detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. This document summarizes the existing data on administration routes and dosages used in efficacy and toxicity studies across different animal species. Furthermore, it explores the probable metabolic pathways of this compound based on the known metabolism of isothiocyanates. This guide aims to provide a foundational understanding for researchers and professionals in the field of drug development, while also highlighting the current knowledge gaps that future research should aim to address.

Introduction

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an investigational anthelmintic compound that has shown efficacy against a broad spectrum of parasites, including schistosomes and hookworms, in various animal models.[1][2] The development of any new therapeutic agent necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document collates the available, albeit limited, information regarding the pharmacokinetics of this compound in several preclinical species.

Due to a notable absence of dedicated pharmacokinetic studies in the public domain, this guide will focus on:

-

Summarizing the administration protocols from efficacy and toxicology studies.

-

Providing a theoretical framework for the metabolic fate of this compound based on its chemical class.

-

Presenting a standardized experimental workflow for future pharmacokinetic studies.

Dosing and Administration in Animal Models

This compound has been administered to a variety of animal models, primarily through the oral route, to assess its efficacy and toxicity. The following tables summarize the dosing regimens described in the available literature.

Table 1: this compound Administration in Rodent Models

| Animal Species | Purpose of Study | Route of Administration | Dose(s) | Vehicle/Formulation | Reference(s) |

| Rat | Toxicity | Oral | 25, 125, and 500 mg/kg (single or repeated) | Oily suspension | [3] |

| Mouse | Efficacy | Oral | 12.6 mg/kg and 50 mg/kg (for S. obvelata and H. nana) | Not specified | [1] |

| Mouse | Efficacy | Topical | 0.1% w/v in methanol | Methanol solution | [4] |

| Hamster | Efficacy | Oral | 25 mg/kg, 30-60 mg/kg (single doses) | Not specified | |

| Hamster | Efficacy | Oral (in feed) | 0.01% in feed for 5 days | Feed |

Table 2: this compound Administration in Non-Rodent Models

| Animal Species | Purpose of Study | Route of Administration | Dose(s) | Vehicle/Formulation | Reference(s) |

| Dog | Efficacy | Oral | 25 mg/kg (single dose), 3 x 2.5 mg/kg (at 4-hour intervals) | Not specified | |

| Monkey (Rhesus) | Efficacy | Oral | 60 mg/kg (thrice at 12-hour intervals) | Not specified | |

| Monkey (Rhesus and Capuchin) | Efficacy | Oral | 20, 25, and 35 mg/kg (single doses) | Not specified |

Experimental Protocols for Pharmacokinetic Studies

Animal Models and Dosing

-

Species: Select appropriate animal models (e.g., rats, dogs, monkeys) based on the research question.

-

Acclimatization: Animals should be acclimatized to the facility for a minimum period before the study.

-

Dose Formulation: this compound should be formulated in a suitable vehicle (e.g., oily suspension, aqueous suspension with surfactants) to ensure consistent absorption.

-

Administration: The route of administration (typically oral gavage for preclinical studies) should be consistent.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples should be collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein, cephalic vein).

-

Plasma Preparation: Blood samples should be collected in tubes containing an appropriate anticoagulant and centrifuged to separate plasma.

-

Storage: Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method

-

Method: A sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma.

-

Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic Analysis

-

Data Analysis: Plasma concentration-time data will be analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Metabolism of this compound

Specific metabolic pathways for this compound have not been elucidated. However, based on its chemical structure as an isothiocyanate, a probable metabolic pathway can be proposed. Isothiocyanates are known to be primarily metabolized through the mercapturic acid pathway.

The primary steps in this pathway are:

-

Glutathione Conjugation: The electrophilic isothiocyanate group of this compound is conjugated with the nucleophilic thiol group of glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).

-

Sequential Degradation: The glutamate and glycine residues are sequentially cleaved from the glutathione conjugate by γ-glutamyl transpeptidase and dipeptidases, respectively, to form the cysteine conjugate.

-

N-acetylation: The cysteine conjugate is then N-acetylated by N-acetyltransferase to form the final mercapturic acid derivative.

-

Excretion: The water-soluble mercapturic acid conjugate is then readily excreted in the urine.

Additionally, isothiocyanates have been shown to interact with and modulate the activity of cytochrome P450 enzymes, which could represent another potential, though less characterized, metabolic route or drug-drug interaction pathway.

Conclusion and Future Directions

The available literature provides a foundation for understanding the administration of this compound in various animal models for efficacy and toxicity assessment. However, a significant knowledge gap exists regarding its quantitative pharmacokinetic profile. The lack of data on Cmax, Tmax, AUC, half-life, and bioavailability across different species hinders a comprehensive evaluation of its potential as a therapeutic agent.

Future research should prioritize conducting well-designed pharmacokinetic studies in relevant animal models, such as rats, dogs, and non-human primates. These studies should employ validated bioanalytical methods to generate robust data. Furthermore, metabolite identification studies are crucial to confirm the proposed metabolic pathways and to identify any unique metabolites of this compound. A thorough understanding of the ADME properties of this compound is indispensable for its further development and potential translation to clinical applications.

References

- 1. Anthelmintic efficacy of this compound (C 9333-Go/CGP 4540) against various infections in rodents, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Early effects of high-dosed absorbable this compound on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a topically applied chemical for prophylaxis against Schistosoma mansoni infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial toxicity screening of Amoscanate

An In-depth Technical Guide to the Initial Toxicity Screening of Amoscanate

Executive Summary

This compound has demonstrated high efficacy against major schistosome species and hookworms in animal models.[1] Initial toxicity screenings have been conducted in both animals and humans to assess its safety profile. Key findings indicate potential hepatotoxicity at higher doses in humans and neurotoxicity at very high doses in rodents.[2][3] While considered relatively non-toxic in non-human primates at therapeutic doses, the appearance of mutagenic metabolites warrants consideration.[4] This guide provides a consolidated overview of the available toxicity data, outlines the methodologies for key toxicological assays, and presents workflows for a structured approach to toxicity screening.

Preclinical Toxicity Assessment

Preclinical studies are fundamental to characterizing the safety profile of a new chemical entity. For this compound, studies in rodents and non-human primates have been reported.

Acute and Subchronic Toxicity in Animal Models

Acute toxicity studies aim to determine the effects of a single high dose of a substance, while subchronic studies evaluate the effects of repeated doses over a longer period.[5]

Rodent Studies (Rat)

High oral doses of this compound have been associated with neurotoxicity in rats.

-

Findings : Administration of an oily suspension of absorbable this compound in repeated oral doses of 125 or 500 mg/kg (at least 3 consecutive doses) induced brain lesions. The primary effect observed was necrosis of the ependyma of the lateral ventricles. More extensive lesions, characterized by necrosis of the neuropil of the medial striatum, were observed in rats given extremely high oral doses of a 5% aqueous suspension. This suggests that the central nervous system is a potential target organ for toxicity at high exposure levels.

-

Hypothesis : It is hypothesized that high concentrations of the toxic agent in the ventricular cerebrospinal fluid play a significant role in the pathogenesis of these brain lesions.

Non-Human Primate Studies (Monkeys)

Studies in Cebus apella (capuchin monkeys) and Macaca mulatta (rhesus monkeys) indicate a better safety profile in primates compared to rodents.

-

Findings : Single oral doses of 75 mg/kg of this compound did not cause any major organ toxicity. The assessment included gross and histopathologic examination, hematology, blood chemistry, electrocardiograms, and urinalysis. Based on these findings, this compound was considered a relatively non-toxic antischistosomal agent in these species.

Data Summary: Preclinical Toxicity

| Species | Dose | Route | Duration | Key Findings | Reference |

| Rat | 125 & 500 mg/kg | Oral | 3+ consecutive days | Necrosis of the ependyma of the lateral ventricles. | |

| Rat | "Extremely high" | Oral | Single/Multiple | Necrosis of the neuropil of the medial striatum. | |

| Monkey | 75 mg/kg | Oral | Single Dose | No major organ toxicity observed. |

Clinical Toxicity Assessment (Phase I)

Phase I clinical trials provide the first evaluation of a new drug's safety in humans.

Healthy Male Volunteers

Two prospective, randomized, double-blinded, placebo-controlled Phase I studies were conducted to evaluate the tolerance and safety of a 5% aqueous suspension of this compound in healthy male volunteers.

-

Findings at 3.5 mg/kg : Three out of four volunteers who received a single 3.5 mg/kg dose developed mild, reversible hepatotoxicity.

-

Findings at 1.0 mg/kg : In a subsequent study with a 1 mg/kg dose, there was no statistically significant evidence of hepatotoxicity, although one of twelve recipients showed transient changes in liver chemistry.

-

Other Observations : In both studies, there was no evidence of significant symptomatic complaints, or neurological, cardiovascular, or ocular toxicity.

Data Summary: Human Phase I Clinical Trials

| Dose | Route | Study Population | Key Findings | Reference |

| 3.5 mg/kg | Oral | 4 Healthy Males | Mild, reversible hepatotoxicity in 3 of 4 subjects. | |

| 1.0 mg/kg | Oral | 12 Healthy Males | No statistically significant hepatotoxicity; transient liver chemistry changes in 1 of 12 subjects. |

Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests typically includes a bacterial reverse mutation assay (Ames test) and an in vitro and in vivo mammalian cell-based assay.

While no results from a standard battery of genotoxicity tests for this compound were found in the reviewed literature, some data on mutagenicity are available.

-

Human Findings : No mutagenic activity attributable to this compound was detectable in the urine of healthy male volunteers.

-

Non-Human Primate Findings : Mutagenic metabolites of this compound were detected in the urine of monkeys. The co-administration of erythromycin was found to attenuate the appearance of these metabolites.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

-

Strains : Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot synthesize it) are used. These strains are designed to detect different types of mutations (e.g., frameshift or point mutations).

-

Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Exposure : The tester strains are exposed to various concentrations of the test substance on a histidine-free medium.

-

Endpoint : The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can now synthesize histidine) is counted.

-

Interpretation : A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.

Cytotoxicity Assessment

Cytotoxicity assays evaluate the potential of a substance to cause cell damage or death. These are typically performed on various cell lines in vitro. No specific cytotoxicity studies providing IC50 (half-maximal inhibitory concentration) values for this compound were identified in the literature search.

Experimental Protocol: In Vitro Cytotoxicity Assay (Resazurin Method)

The resazurin assay is a common method to measure cell viability and, by extension, cytotoxicity.

-

Cell Plating : A specific number of cells (e.g., 1 x 10⁴ cells/well) are seeded into a 96-well microplate and allowed to adhere for 24 hours.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various dilutions of the test compound. Control wells receive vehicle only. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

Resazurin Addition : A solution of resazurin is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measurement : After a further incubation period, the fluorescence or absorbance is measured using a plate reader.

-

Data Analysis : The percentage of cell viability relative to the control is calculated for each concentration of the test compound. The IC50 value, the concentration that reduces cell viability by 50%, is then determined from the dose-response curve.

Mechanism of Action and Potential Toxicodynamics

The primary mechanism of action for this compound's anthelmintic properties is believed to be the inhibition of protein synthesis in parasites by targeting aminoacyl-tRNA synthetases. While this explains its efficacy, the mechanisms underlying its toxicity in host organisms are less clear. The hepatotoxicity observed in humans and neurotoxicity in rats at high doses suggest different, dose-dependent toxicodynamic pathways that require further investigation. Additionally, this compound has been shown to be immunogenic in mice and monkeys, eliciting a serum antibody response, which could have implications for its safety and efficacy upon repeated administration.

Visualizations: Workflows and Mechanisms

General Initial Toxicity Screening Workflow

Caption: A generalized workflow for the initial toxicity screening of a new chemical entity.

Experimental Workflow of a Bacterial Reverse Mutation (Ames) Test

Caption: Standard experimental workflow for the Ames test to detect chemical mutagenicity.

Proposed Mechanism of Action of this compound in Parasites

Caption: Proposed anthelmintic mechanism of this compound via inhibition of protein synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Clinical evaluation of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Early effects of high-dosed absorbable this compound on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound against experimental schistosomal infections in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Amoscanate on Parasite Tegument: An Ultrastructural Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the anthelmintic compound amoscanate on the tegument ultrastructure of parasites, with a primary focus on Schistosoma species. This compound (4-isothiocyanato-4'-nitrodiphenylamine) is a broad-spectrum anthelmintic that has demonstrated efficacy against various nematodes and cestodes. Its mode of action involves significant disruption of the parasite's outer surface, the tegument, which is crucial for nutrient absorption, osmoregulation, and protection against the host's immune system. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound's schistosomicidal properties.

Quantitative Analysis of Tegumental Damage

The administration of this compound induces a series of dose- and time-dependent ultrastructural abnormalities in the tegument of Schistosoma species. The following table summarizes the key morphological changes observed in Schistosoma haematobium at various time points following oral administration of the drug.

| Time Post-Treatment | Dosage (Aqueous Suspension) | Observed Ultrastructural Changes in Tegument |

| 1 hour | 50-300 mg/kg | Initial signs of tegumental vacuolation and edema. |

| 24 hours | 50-300 mg/kg | Increased evidence of blebbing, surface exudation, and collapse of sensory organelle bases. Appearance of abnormal mitochondria. |

| 48 - 120 hours | 50-300 mg/kg | Severe distortion of the tegument with the formation of necrotic structures and myelin whorls, indicative of lysosomal activity and digestion. Eventual erosion of surface layers, leading to a breakdown of tegumental integrity. |

Data synthesized from studies on Schistosoma haematobium.[1]

Similar tegumental surface alterations have been observed in Schistosoma mansoni following treatment with subcurative doses of this compound. These changes include the formation of blisters and subsequent peeling of the dorsal tegument in male worms, occurring within 24 hours of in-vitro incubation.

Experimental Protocols

The following methodologies are representative of the experimental procedures used to investigate the ultrastructural effects of this compound on parasite teguments.

In Vivo Drug Administration and Worm Recovery

-

Animal Model: Laboratory animals, such as hamsters or mice, are infected with the parasite of interest (e.g., Schistosoma haematobium or Schistosoma mansoni).

-

Drug Formulation and Administration: this compound is prepared as an aqueous suspension or a formulated preparation and administered orally to the infected animals at varying dosages (e.g., 2.5-300 mg/kg body weight).

-

Worm Recovery: At predetermined time intervals post-treatment (e.g., 1, 24, 48, 72, 120 hours), the animals are euthanized, and adult worms are recovered from the relevant vasculature (e.g., mesenteric or portal veins) by perfusion.

Sample Preparation for Electron Microscopy

Scanning Electron Microscopy (SEM)

-

Washing: Recovered worms are thoroughly washed in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.2) to remove any host tissue or blood components.

-

Fixation: The parasites are fixed in a primary fixative, typically 2.5% glutaraldehyde in the same buffer, for a minimum of 24 hours at 4°C.

-

Post-fixation: Following primary fixation, the worms are washed in buffer and post-fixed in 1% osmium tetroxide for 1-2 hours to enhance contrast.

-

Dehydration: The fixed specimens are dehydrated through a graded series of ethanol or acetone concentrations (e.g., 40%, 70%, 90%, 100%).

-

Critical Point Drying: The dehydrated samples are subjected to critical point drying to prevent distortion of the surface structures.

-

Mounting and Coating: The dried worms are mounted on aluminum stubs and coated with a thin layer of gold or gold-palladium using a sputter coater.

-

Imaging: The prepared specimens are then examined using a scanning electron microscope.

Transmission Electron Microscopy (TEM)

-

Fixation and Post-fixation: Similar to the SEM protocol, worms are fixed in glutaraldehyde and post-fixed in osmium tetroxide.

-

En bloc Staining: To further enhance contrast, samples may be stained with a solution of uranyl acetate during the dehydration process.

-

Dehydration: Dehydration is carried out using a graded ethanol or acetone series.

-

Infiltration and Embedding: The dehydrated worms are infiltrated with a resin (e.g., Epon or Spurr's resin) and embedded in molds.

-

Sectioning: Ultrathin sections (typically 60-90 nm) are cut from the embedded tissue using an ultramicrotome equipped with a diamond knife.

-

Staining: The sections are mounted on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to enhance the visibility of cellular structures.

-

Imaging: The stained sections are then examined using a transmission electron microscope.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes involved in studying the effects of this compound and its proposed mechanism of action, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for Amoscanate Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of amoscanate, a potent anthelmintic agent. The included protocols offer standardized methods for determining its solubility in various solvents, crucial for advancing research and development applications.

Introduction to this compound

This compound (4-isothiocyanato-4'-nitrodiphenylamine) is an experimental anthelmintic compound that has shown significant efficacy against various parasitic worms, including schistosomes and hookworms.[1] Its therapeutic potential is linked to its ability to disrupt key metabolic pathways in these organisms. Understanding the solubility of this compound is a critical first step in the design of effective drug delivery systems, in vitro assays, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Based on available data, this compound exhibits the following solubility characteristics:

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Quantitative Data (at 25 °C unless specified) | Citation |

| Dimethyl Sulfoxide (DMSO) | Soluble | 50 mg/mL (with ultrasonic) | [2][3] |

| Organic Solvents | Generally Soluble | Not specified | [4] |

| Acetone | Slightly Soluble | Not specified | [5] |

| Chloroform | Slightly Soluble | Not specified | |

| Benzene | Slightly Soluble | Not specified | |

| Ethanol | Slightly Soluble | Not specified | |

| Water | Insoluble | Not specified |

Note: "Slightly soluble" and "insoluble" are qualitative terms. For precise applications, it is highly recommended to experimentally determine the quantitative solubility.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the steps for determining the solubility of this compound.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

References

Application Notes and Protocols for Preparing Amoscanate Stock Solutions for In Vitro Assays

Introduction

Amoscanate is an experimental anthelmintic agent belonging to the aryl isothiocyanate class of compounds.[1] It has demonstrated high efficacy against various schistosome and hookworm species in animal models.[1] For researchers and drug development professionals conducting in vitro studies, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions intended for use in a variety of in vitro assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions. This compound is an orange-yellow crystalline powder that is odorless and tasteless.[2] It is insoluble in water, which necessitates the use of organic solvents for the preparation of stock solutions.[2]

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N₃O₂S | [2] |

| Molecular Weight | 271.29 g/mol | |

| Appearance | Orange-yellow crystalline powder | |

| Melting Point | 196-198 °C | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | Slightly soluble in acetone, chloroform, benzene, and ethanol. | |

| DMSO Solubility | 50 mg/mL (with ultrasonic assistance) |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for serial dilution to achieve the desired final concentrations for various in vitro assays.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

-

Solvent Addition: In a sterile, amber microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For a 50 mg/mL solution, add 1 mL of DMSO to the 50 mg of this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate until the solution is clear and free of visible particles.

-

Sterilization (Optional): If required for the specific in vitro assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of this compound stock solutions.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from the high-concentration DMSO stock for use in cell-based or biochemical assays.

Materials:

-

This compound stock solution (50 mg/mL in DMSO)

-

Appropriate cell culture medium or assay buffer

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically ≤0.5%).

-

Mixing: Gently mix the working solutions by pipetting or gentle vortexing.

-

Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays to ensure accuracy and minimize degradation.

Signaling Pathway Considerations

While the precise molecular targets of this compound are not fully elucidated, it is known to act as an anti-schistosomal agent and may function as an uncoupler of oxidative phosphorylation. This suggests a potential impact on cellular energy metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a compound that disrupts oxidative phosphorylation.

Caption: Hypothetical pathway showing this compound as an uncoupler of oxidative phosphorylation.

Safety Precautions

-

This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to validate the methods for their particular application.

References

Application Notes and Protocols for Amoscanate Formulation in Murine In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction